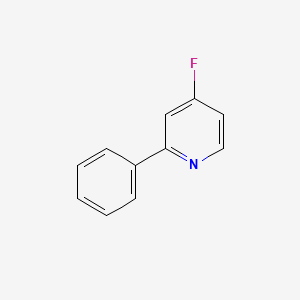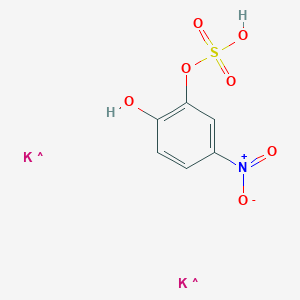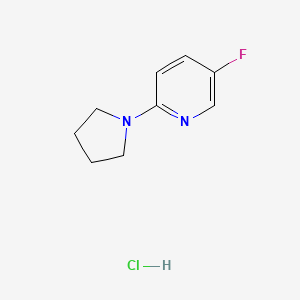
4-(2-nitrophenyl)-2-oxobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-nitrophenyl)-2-oxobut-3-enoic acid is an organic compound that contains a nitro group, a phenyl group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid typically involves the nitration of phenylacetic acid followed by further chemical modifications. One common method is the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid, which is then subjected to a series of reactions to introduce the oxobutenoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification and isolation steps. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-nitrophenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as hydroxamic acids.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and ammonium chloride are used for partial reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products Formed
Reduction: Reduction of the nitro group can yield anilines, which can further cyclize to form lactams.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
4-(2-nitrophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocycles and other complex molecules.
Biology: Potential use in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Research into its derivatives for potential therapeutic applications, including anticancer agents.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl and oxobutenoic acid moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
2-nitrophenylacetic acid: Similar structure but lacks the oxobutenoic acid moiety.
4-nitrophenylacetic acid: Contains a nitro group and a phenylacetic acid moiety but differs in the position of the nitro group.
Phenylacetic acid: Lacks the nitro group and oxobutenoic acid moiety.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14) |
InChI Key |
LRFVOEZZTNHKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)



![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
